molecular formula C12H21ClN2O3 B7931958 3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931958
M. Wt: 276.76 g/mol
InChI Key: KVCMXCMQNSDGSZ-UHFFFAOYSA-N
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Description

3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-derived compound featuring a tert-butyl ester group, a methyl-amino substituent, and a reactive 2-chloro-acetyl moiety. This structure makes it valuable in medicinal chemistry as an intermediate for drug discovery, particularly in the synthesis of agonists or antagonists targeting receptors such as nicotinic acetylcholine or neurotensin receptors . The chloro-acetyl group enables further functionalization via nucleophilic substitution, while the tert-butyl ester acts as a protective group for carboxylic acids, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 3-[(2-chloroacetyl)-methylamino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-5-9(8-15)14(4)10(16)7-13/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCMXCMQNSDGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used to study biological processes involving pyrrolidine derivatives. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the biological context and the type of reaction it undergoes. For example, in drug development, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in their substituents on the pyrrolidine ring or the acetyl group. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight XLogP3 Key Features CAS Number References
Target Compound Methyl, 2-Chloro-acetyl C₁₃H₂₁ClN₂O₃ 300.77 (est.) ~2.0 Reactive chloro-acetyl group; tert-butyl ester enhances stability Not explicitly listed
3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylate tert-butyl ester Isopropyl, 2-Chloro-acetyl C₁₅H₂₇ClN₂O₃ 318.84 2.4 Increased lipophilicity due to isopropyl group; higher steric hindrance 1353963-65-1
(S)-2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Benzyl ester, Methyl, 2-Chloro-acetyl C₁₇H₂₂ClN₂O₃ 324.81 2.8 Benzyl ester increases molecular weight; altered solubility profile 1353996-03-8
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Methanesulfonyl, Methyl C₁₁H₂₀N₂O₄S 276.35 1.5 Sulfonyl group enhances polarity; reduced electrophilicity compared to chloro-acetyl 454703-20-9

Key Observations :

  • Lipophilicity : The isopropyl variant (XLogP3 = 2.4) is more lipophilic than the target compound, likely due to the branched alkyl group .
  • Reactivity : The chloro-acetyl group in the target compound offers superior reactivity for nucleophilic substitution compared to sulfonyl or methoxy groups in analogs .
  • Steric Effects : Bulky substituents (e.g., benzyl or isopropyl) may hinder synthetic modifications or receptor binding .

Research Findings and Challenges

  • Stability : The tert-butyl ester group enhances stability under basic conditions but requires acidic cleavage, limiting compatibility with acid-sensitive functionalities .
  • Stereochemical Complexity : Some analogs (e.g., compound 21 in ) exist as rotameric mixtures, complicating NMR analysis and purification .
  • Biological Activity : Substituents like isopropyl or benzyl may reduce binding affinity due to steric clashes, as inferred from receptor-ligand studies in .

Biological Activity

3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as (R)-3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester, is a synthetic compound with significant potential in medicinal chemistry. This compound features a pyrrolidine ring structure and is characterized by the presence of a chloroacetyl group and a tert-butyl ester functional group. Its molecular formula is C12H21ClN2O3C_{12}H_{21}ClN_{2}O_{3} with a molecular weight of 276.76 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor in various biochemical pathways related to amino acid metabolism. Its structural similarity to naturally occurring amino acids may facilitate interactions with biological targets, making it a candidate for pharmacological studies .

The compound's mechanism involves binding to specific receptors or enzymes involved in metabolic processes. Interaction studies have shown that it may inhibit certain enzymes, which could lead to therapeutic effects in conditions where amino acid metabolism is disrupted .

Research Findings

Several studies have explored the biological activity of (R)-3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester:

  • Antiviral Activity : The compound has been investigated for its antiviral properties, particularly against viruses such as the tobacco mosaic virus (TMV). In vivo studies demonstrated that derivatives containing a β-amino acid moiety exhibited higher antiviral activities than some commercial agents .
  • Inhibition Studies : Kinetic analyses and binding assays are necessary to fully elucidate its interactions with metabolic enzymes. Preliminary results suggest that the compound may serve as an effective inhibitor in specific pathways .
  • Comparative Analysis : The compound shares structural similarities with other pyrrolidine derivatives, which have been shown to exhibit varying biological activities. A comparative analysis is presented in the table below.
Compound NameMolecular FormulaKey Features
(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl esterC14H25ClN2O3C_{14}H_{25}ClN_{2}O_{3}Contains an isopropyl group; potential for different biological properties.
3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl esterC12H21ClN2O3C_{12}H_{21}ClN_{2}O_{3}Lacks the methyl amino group; potentially different pharmacological profile.

Case Studies

Several case studies highlight the potential applications of (R)-3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester:

  • Study on Antiviral Efficacy : A study demonstrated that compounds similar to this pyrrolidine derivative exhibited significant antiviral activity against TMV, with a curative activity reaching up to 56.8% at a concentration of 500 μg/mL .
  • Mechanistic Insights : Further investigations into its mechanism of action revealed that modifications in the structure could enhance its inhibitory potency against specific metabolic enzymes, suggesting avenues for drug design and optimization .

Q & A

Q. What are the optimal synthetic routes for preparing 3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. A common strategy involves:

Activation of the carboxylic acid : Starting with 3-methylpyrrolidine-1-carboxylic acid, activation using thionyl chloride (SOCl₂) forms the acid chloride intermediate .

Esterification : Reacting the acid chloride with tert-butyl alcohol in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the tert-butyl ester .

Chloroacetylation : Introducing the 2-chloroacetyl group via nucleophilic substitution or coupling reactions. Key variables include temperature (40–100°C for palladium-catalyzed steps ), solvent choice (e.g., dichloromethane for DMAP/triethylamine-mediated reactions ), and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling ).

  • Yield Optimization : Higher yields (>70%) are achieved with slow addition of reagents, inert atmospheres, and stoichiometric control of tert-butyl alcohol (1.2–1.5 eq) .

Q. What purification and characterization techniques are recommended for this compound?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
  • Characterization :

NMR Spectroscopy : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.4 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₂ClN₂O₃).

HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Methodological Answer :
  • Impurity Sources :

Incomplete esterification : Residual acid chloride or tert-butyl alcohol (detectable via IR spectroscopy at ~1700 cm⁻¹ for carbonyl stretches) .

Chloroacetyl byproducts : Side reactions due to excess chloroacetyl chloride (monitored by TLC, Rf ~0.5 in 7:3 hexane/EtOAc) .

  • Mitigation : Use scavengers (e.g., polymer-bound dimethylamine to quench unreacted acid chloride) and optimize reaction time (≤24 hrs for esterification) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or QSPR) predict the reactivity or stability of intermediates in the synthesis of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies for chloroacetylation to identify rate-limiting steps. For example, model the nucleophilic attack of methylamine on 2-chloroacetyl chloride to optimize steric/electronic effects .
  • Quantitative Structure-Property Relationship (QSPR) : Predict solubility and stability using descriptors like logP (calculated ~2.1) and polar surface area (PSA ~60 Ų) .

Q. What analytical strategies resolve contradictory spectroscopic data (e.g., NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic rotational isomerism in the pyrrolidine ring by acquiring spectra at −40°C to slow conformational exchange .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., methylamino protons at δ 2.8–3.0 ppm) via correlation peaks .

Q. How can researchers design experiments to safely handle hazardous intermediates (e.g., chloroacetyl chloride)?

  • Methodological Answer :
  • Engineering Controls : Use Schlenk lines or flow reactors to minimize exposure to volatile intermediates .
  • In Situ Quenching : Neutralize excess chloroacetyl chloride with ice-cold sodium bicarbonate solution post-reaction .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a fume hood with ≥100 ft/min face velocity .

Q. What mechanistic insights explain the regioselectivity of key reactions (e.g., tert-butoxycarbonylation)?

  • Methodological Answer :
  • Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated tert-butyl alcohol (t-BuOD) to probe hydrogen-bonding effects in esterification .
  • DFT Calculations : Model the transition state of tert-butyl alcohol attacking the acid chloride to identify steric hindrance from the pyrrolidine ring .

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